Amyloid b-Protein (29-40)

Alzheimer's Disease Antibody Engineering Aggregation Assay

Amyloid β-Protein (29-40) is a 12-residue C-terminal Aβ fragment (GAIIGLMVGGVV) that functions as an autonomous fibril-forming and membrane-fusion domain, independent of N-terminal or mid-domain interference. Unlike full-length Aβ1-40/42, its distinct aggregation pathway shows no PC12 cell toxicity and resists C-terminal scFv inhibition—making it an essential orthogonal tool for screening novel aggregation inhibitors and dissecting membrane perturbation mechanisms without confounding variables. Substituting with Aβ1-28 or Aβ25-35 is scientifically unsound for these applications.

Molecular Formula C₄₉H₈₈N₁₂O₁₃S
Molecular Weight 1085.36
CAS No. 184865-04-1
Cat. No. B612477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid b-Protein (29-40)
CAS184865-04-1
SynonymsAmyloid beta-protein(29-40)
Molecular FormulaC₄₉H₈₈N₁₂O₁₃S
Molecular Weight1085.36
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN
InChIInChI=1S/C49H88N12O13S/c1-15-28(11)40(61-48(72)41(29(12)16-2)60-42(66)30(13)54-33(62)20-50)46(70)53-23-35(64)55-32(19-24(3)4)44(68)56-31(17-18-75-14)43(67)58-37(25(5)6)45(69)52-21-34(63)51-22-36(65)57-38(26(7)8)47(71)59-39(27(9)10)49(73)74/h24-32,37-41H,15-23,50H2,1-14H3,(H,51,63)(H,52,69)(H,53,70)(H,54,62)(H,55,64)(H,56,68)(H,57,65)(H,58,67)(H,59,71)(H,60,66)(H,61,72)(H,73,74)/t28-,29-,30-,31-,32-,37-,38-,39-,40-,41-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (29-40) CAS 184865-04-1: A Critical C-Terminal Fragment for Alzheimer's Pathology and Peptide Research


Amyloid β-Protein (29-40) (Aβ29-40) is a 12-residue hydrophobic C-terminal fragment (sequence GAIIGLMVGGVV) of the full-length amyloid-β (Aβ) peptide, with a molecular weight of 1085.4 g/mol [1]. It constitutes a key segment of the Aβ transmembrane domain and is naturally generated through proteolytic processing of the amyloid precursor protein [2]. This fragment retains several distinct biophysical properties of the full-length peptide, including the ability to independently form amyloid fibrils and interact with lipid membranes [3], making it a focused and valuable tool for dissecting structure-function relationships within the Aβ sequence without the complexities of the full-length 40 or 42 amino acid peptides.

Why a Generic Amyloid Beta Peptide Cannot Substitute for Aβ(29-40) CAS 184865-04-1 in Critical Assays


Using a different amyloid-β peptide fragment (e.g., Aβ1-28, Aβ25-35) or the full-length Aβ1-40/42 as a substitute for Aβ29-40 is scientifically unsound due to its unique and non-overlapping functional and structural profile. Unlike full-length peptides that contain multiple interacting domains, Aβ29-40 operates as an autonomous unit for specific activities such as membrane fusion [1] and independent fibril formation [2], while lacking the aggregation-inhibitory epitope for certain antibodies that resides in the mid-domain [3]. Critically, the aggregation pathway of Aβ29-40 is distinct and does not correlate with the full-length Aβ1-40, and it exhibits an absence of toxicity to PC12 cells at all aggregation stages, a property fundamentally different from the toxic early aggregates of Aβ1-40 [4]. Substitution would therefore introduce uncontrolled variables, leading to erroneous conclusions about mechanisms of toxicity, aggregation inhibition, and membrane interactions.

Quantitative Evidence: How Amyloid β-Protein (29-40) Differentiates from Other Aβ Peptides


Differential Aggregation Inhibition by Anti-Aβ scFv Antibodies

Aβ(29-40) is distinguished from other regions of the Aβ peptide by its lack of response to aggregation inhibition by a specific anti-Aβ single-chain variable fragment (scFv). An scFv targeting the 17-28 region of Aβ effectively inhibited in vitro aggregation of Aβ, as determined by Thioflavin T (ThT) fluorescence. In contrast, an scFv that binds specifically to the C-terminal region (residues 29-40) did not inhibit aggregation [1]. This demonstrates that the 29-40 region is not a functional target for this class of aggregation inhibitors, highlighting a key difference in its aggregation mechanism.

Alzheimer's Disease Antibody Engineering Aggregation Assay

Contrasting Neurotoxicity and Aggregation Pathway with Full-Length Aβ1-40

The aggregation pathway and resulting toxicity of Aβ(29-40) are fundamentally different from those of the full-length Aβ1-40 peptide. A comparative study found that Aβ(29-40) fragments were non-toxic to PC12 neuronal cells at all stages of aggregation. In stark contrast, species of Aβ1-40 generated at early aggregation time points (15 minutes) were toxic, although mature fibrils (120 minutes) were not [1]. This absence of correlation between the aggregation pathways of the fragment and the full-length peptide underscores the unique, independent behavior of the C-terminal domain.

Neurotoxicity Alzheimer's Disease Cell Viability Assay

Independent Fibril-Forming Capability vs. Other Aβ Domains

Aβ(29-40) is one of at least two independent domains within the full-length Aβ1-40 sequence that can autonomously form amyloid fibrils. A comprehensive TEM analysis of eighteen different Aβ peptides demonstrated that both the N-terminal fragment Aβ1-28 and the C-terminal fragment Aβ29-40 are capable of forming fibrils and binding Congo red [1]. This indicates that the 29-40 region contains a self-sufficient fibril-forming motif, distinct from the N-terminal domain, allowing for the study of a specific aggregation nucleus separate from other parts of the peptide.

Amyloid Fibrils Protein Aggregation Transmission Electron Microscopy

Fusogenic Activity Compared to the Longer C-Terminal Fragment Aβ29-42

While both Aβ(29-40) and the longer Aβ(29-42) fragment possess the ability to induce fusion of lipid vesicles, the longer 29-42 variant is a significantly more potent fusogenic agent. In vitro experiments using unilamellar lipid vesicles demonstrated that both peptides induce lipid mixing and calcein leakage, but the 29-42 peptide was identified as the most potent [1]. This quantitative difference in activity highlights that the presence of the additional two C-terminal residues (Ile41-Ala42) significantly amplifies the peptide's membrane-perturbing capacity.

Membrane Biophysics Liposome Fusion Assay Peptide-Lipid Interactions

Immunogenicity as a T-Cell Epitope for Vaccine Development

In the context of Alzheimer's immunotherapy, Aβ(29-40) has been rationally selected and utilized as a specific T-cell epitope, distinct from B-cell epitopes like Aβ(1-12). A study formulating PLG microparticle vaccines separately loaded each peptide: Aβ(1-12) as the B-cell epitope and Aβ(29-40) as the T-cell epitope [1]. The entrapment efficacy for Aβ(29-40) in PLG microparticles was 60.93%, and its cumulative in vitro release reached 69.29% by week 15, which was comparable to the profiles for Aβ(1-12) (73.89%) and the full-length Aβ(1-42) (70.08%). This functional differentiation is key to designing targeted immune responses.

Vaccine Development Immunotherapy Alzheimer's Disease

Conformational Shift to Alpha-Helix in the Presence of Trehalose

The interaction of Aβ(29-40) with biological membranes is significantly modulated by its conformation, which can be altered by the presence of the disaccharide trehalose. Molecular simulations show that in aqueous solution, Aβ(29-40) exists in a random coil conformation. However, in the presence of trehalose, it adopts an alpha-helical conformation [1]. Critically, the insertion of the peptide into a lipid membrane was found to be more favorable when it is folded into this alpha-helix compared to a random coil [2]. Trehalose specifically increases helicity in the hydrophobic 29-40 region [3], providing a mechanism for how osmolytes can influence the peptide's membrane activity.

Molecular Dynamics Protein Conformation Osmolytes

Defined Application Scenarios for Amyloid β-Protein (29-40) CAS 184865-04-1


Isolated Study of the C-Terminal Fibrillogenic Core

Aβ(29-40) serves as an essential model for dissecting the aggregation mechanism of the Aβ C-terminal domain. Its demonstrated ability to independently form Congo red-binding fibrils [1] allows researchers to study a self-contained fibril-forming unit without interference from the N-terminal or central domains of the full-length peptide. This simplifies experimental systems and enables focused biophysical analysis of this critical aggregation-prone region.

Investigating Membrane Fusion and Permeabilization by a Minimal Motif

The peptide's validated capacity to induce fusion of unilamellar lipid vesicles [1] makes it a specific tool for investigating membrane perturbation mechanisms. Its lower fusogenic potency compared to Aβ(29-42) [1] offers a more graded and controllable system for studying peptide-lipid interactions, making it ideal for experiments requiring a less aggressive, minimal fusion domain.

Targeted Vaccine Development as a Defined T-Cell Epitope

In immunotherapy research, Aβ(29-40) can be strategically employed as a specific T-cell epitope, distinct from B-cell epitopes like Aβ(1-12) [1]. This allows for the rational design of vaccines aiming to elicit a precise T-cell-mediated immune response against the C-terminal region of Aβ. Its documented release kinetics from PLG microparticles [1] provide a foundation for developing sustained-release formulations.

Screening for Aggregation Modulators that Target a Non-Canonical Pathway

Since Aβ(29-40) aggregation is not inhibited by scFv antibodies targeting its C-terminus [1] and its aggregation pathway is distinct from Aβ1-40 [2], this fragment can be used to screen for novel aggregation inhibitors that operate via mechanisms independent of the classical pathways. It provides a complementary assay to ensure hits from full-length Aβ screens are not targeting the 29-40 domain or to identify modulators specific to this region.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amyloid b-Protein (29-40)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.